molecular formula C21H23NO4 B1613702 4'-Carboethoxy-2-morpholinomethyl benzophenone CAS No. 898750-20-4

4'-Carboethoxy-2-morpholinomethyl benzophenone

Cat. No.: B1613702
CAS No.: 898750-20-4
M. Wt: 353.4 g/mol
InChI Key: HNIGEOMMCBZFBC-UHFFFAOYSA-N
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Description

4’-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the morpholinomethyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 4’-Carboethoxy-2-morpholinomethyl benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Carboethoxy-2-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholinomethyl group is believed to play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

4’-Carboethoxy-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

  • 2-Morpholinomethyl-2’-thiomethylbenzophenone
  • 3’-Carboethoxy-2-morpholinomethyl benzophenone
  • 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. 4’-Carboethoxy-2-morpholinomethyl benzophenone is unique due to its specific combination of morpholinomethyl and carboethoxy groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGEOMMCBZFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643531
Record name Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-20-4
Record name Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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